molecular formula C19H22N2O B5712126 1-(3-methylbenzoyl)-4-(2-methylphenyl)piperazine

1-(3-methylbenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B5712126
M. Wt: 294.4 g/mol
InChI Key: HQYVDSURZJZBLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds involves condensation reactions, cyclization, and Mannich reactions among others. For instance, certain piperazine derivatives were synthesized through condensation reactions between carbamimide and benzoic acid derivatives in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions, highlighting a common method for synthesizing complex piperazine structures (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives reveals that these compounds can adopt very similar molecular conformations, but their intermolecular interactions can vary significantly. For example, certain halobenzoyl piperazines are linked by hydrogen bonds into a three-dimensional structure, while others lack hydrogen bonding, indicating the role of halogen substitutions in determining molecular assembly and interaction (Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives are diverse and include interactions such as weak C-H···O intermolecular interactions and aromatic π–π stacking. These interactions contribute to the formation of complex three-dimensional architectures, which are crucial for the compound's chemical properties and potential applications (Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as crystallization behavior, are influenced by their molecular structure and intermolecular interactions. For instance, the presence of hydrogen bonds and π–π stacking interactions can affect the compound's solubility, melting point, and crystal structure, which are important for its application in various fields (Sanjeevarayappa et al., 2015).

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their wide range of applications in the field of medicine and catalysis . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

properties

IUPAC Name

(3-methylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-6-5-8-17(14-15)19(22)21-12-10-20(11-13-21)18-9-4-3-7-16(18)2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYVDSURZJZBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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